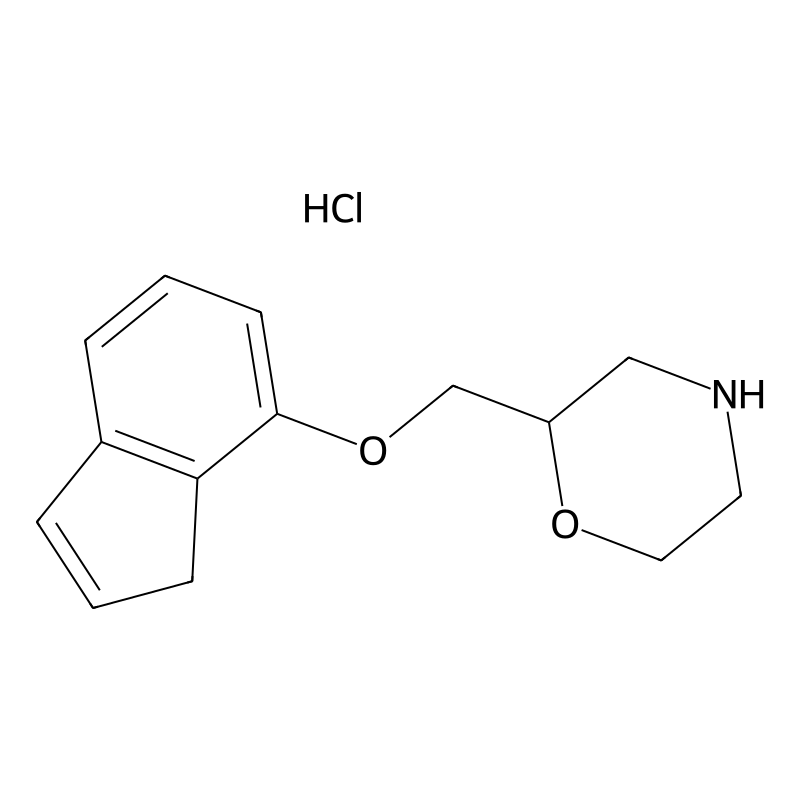

Indeloxazine Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Indeloxazine Hydrochloride is a morpholine derivative recognized for its dual function as a cerebral activator and an antidepressant. Its primary mechanism involves the balanced inhibition of both serotonin (5-HT) and norepinephrine (NE) reuptake, distinguishing it from more selective agents. This profile is coupled with demonstrated effects on improving cerebral energy metabolism and protecting against ischemia-induced deficits, positioning it for research into cognitive and mood disorders where both neurochemical balance and cerebral function are compromised. The hydrochloride salt form is specifically utilized to ensure consistent physicochemical properties for research applications.

References

- [1] Kamimura, H., Kawai, R., & Kudo, H. (1987). Disposition and metabolism of indeloxazine hydrochloride, a cerebral activator, in rats. Xenobiotica, 17(6), 645–658.

- [2] Yamaguchi, T., Ohyama, M., & Kurita, M. (1998). Neurochemical and behavioral characterization of potential antidepressant properties of indeloxazine hydrochloride. Neuropharmacology, 37(9), 1169–1176.

- [3] Yamamoto, M., Shimizu, M., & Sakamoto, N. (1987). Protective effects of indeloxazine hydrochloride on cerebral ischemia in animals. Archives Internationales de Pharmacodynamie et de Thérapie, 290(1), 16–24.

- [4] Shimizu, M., et al. (1986). Cerebral activating properties of indeloxazine hydrochloride. Naunyn-Schmiedeberg's Archives of Pharmacology, 334(3), 241-247.

Substituting Indeloxazine Hydrochloride with its free base or other potential salt forms is inadvisable for achieving reproducible experimental outcomes. The hydrochloride salt form provides enhanced aqueous solubility and dissolution rates at physiologically relevant pH ranges compared to the free base, which is critical for ensuring consistent bioavailability in oral administration studies and for preparing stable, homogenous stock solutions for in vitro assays. This salt form mitigates the risk of pH-dependent precipitation that can occur with the free base, ensuring more reliable and predictable plasma concentrations. Attempting to substitute with structurally similar but pharmacologically distinct agents like viloxazine or citalopram fails to replicate the specific, balanced dual-reuptake inhibition profile of indeloxazine, leading to fundamentally different neurochemical and behavioral results.

References

- [1] Kamimura, H., Kawai, R., & Kudo, H. (1987). Disposition and metabolism of indeloxazine hydrochloride, a cerebral activator, in rats. Xenobiotica, 17(6), 645–658.

- [2] Serajuddin, A. T. M., & Pudipeddi, M. (2005). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Journal of Pharmaceutical Sciences, 94(4), 815-827.

- [3] Bogardus, J. B., & Kaplan, S. A. (1983). pH-Solubility profiles of organic bases and their hydrochloride salts. Journal of Pharmaceutical Sciences, 72(8), 927-932.

- [4] Yamaguchi, T., Ohyama, M., & Kurita, M. (1998). Neurochemical and behavioral characterization of potential antidepressant properties of indeloxazine hydrochloride. Neuropharmacology, 37(9), 1169–1176.

- [5] Shimizu, M., et al. (1986). Cerebral activating properties of indeloxazine hydrochloride. Naunyn-Schmiedeberg's Archives of Pharmacology, 334(3), 241-247.

- [6] Fathima, N., et al. (2016). Solid-state stability and solubility determination of crystalline forms of moxifloxacin hydrochloride. International Journal of Pharmacy and Pharmaceutical Sciences, 8(3), 231-236.

Balanced Affinity for Serotonin and Norepinephrine Transporters

Indeloxazine Hydrochloride demonstrates a balanced, high-affinity binding profile for both serotonin and norepinephrine transporters. In competitive binding assays using rat cerebral cortex membranes, it showed nearly equivalent inhibitory constants (Ki) for the serotonin transporter (SERT), marked by [3H]citalopram binding, and the norepinephrine transporter (NET), marked by [3H]nisoxetine binding. This contrasts with selective serotonin reuptake inhibitors (SSRIs) like citalopram, which have negligible affinity for NET, and selective norepinephrine reuptake inhibitors (NRIs) like viloxazine, which is more potent at NET.

| Evidence Dimension | Transporter Binding Affinity (Ki) |

| Target Compound Data | Indeloxazine HCl: Ki = 22.1 nM (SERT), 18.9 nM (NET) |

| Comparator Or Baseline | Citalopram (SSRI): High affinity for SERT, negligible for NET. Viloxazine (NRI): IC50 = 0.26 µM (NET), 257 µM (SERT). |

| Quantified Difference | Indeloxazine HCl shows a SERT/NET Ki ratio of ~1.17, indicating a highly balanced profile. Viloxazine is ~988-fold more selective for NET over SERT. |

| Conditions | Competitive radioligand binding assays with [3H]citalopram (for SERT) and [3H]nisoxetine (for NET) in rat cerebral cortex membranes. |

This balanced dual-action profile is critical for research models where modulating both serotonergic and noradrenergic systems simultaneously is the primary experimental goal, a function that cannot be replicated by more selective agents.

Superior Efficacy in Models of Learning and Memory Enhancement Compared to Other Antidepressants

In multiple behavioral paradigms designed to assess learning and memory, Indeloxazine Hydrochloride demonstrated significant cognitive-enhancing effects that were absent in comparator antidepressants. For instance, Indeloxazine enhanced the acquisition of learned behavior in passive avoidance, active avoidance, and maze learning tasks in rats. Crucially, neither the NRI viloxazine nor the tricyclic antidepressant amitriptyline enhanced the acquisition of learned behavior in the same models. Furthermore, Indeloxazine, but not viloxazine, was effective at reversing scopolamine-induced amnesia.

| Evidence Dimension | Enhancement of Learned Behavior Acquisition |

| Target Compound Data | Indeloxazine HCl: Statistically significant enhancement in passive avoidance, active avoidance, and maze learning tests. |

| Comparator Or Baseline | Viloxazine & Amitriptyline: No enhancement observed in the acquisition of learned behavior. |

| Quantified Difference | Qualitative difference: Indeloxazine HCl showed a positive effect where viloxazine and amitriptyline showed none. |

| Conditions | In vivo studies in rats across multiple standardized behavioral paradigms (e.g., step-through passive avoidance, shuttle-box active avoidance). |

For studies investigating the link between neurotransmitter modulation and cognitive function, Indeloxazine HCl provides a distinct advantage over other antidepressants that primarily impact mood-related behaviors without a direct, measurable benefit on learning and memory acquisition.

Demonstrated Protection of Cerebral Energy Metabolism in Ischemic Models

Indeloxazine Hydrochloride demonstrates a measurable neuroprotective effect by preserving cerebral energy metabolism under ischemic conditions, a property not typically associated with standard antidepressants. In a rat model of cerebral ischemia (four-vessel occlusion), treatment with Indeloxazine HCl (2 mg/kg, i.p.) significantly inhibited the ischemia-induced decreases in brain ATP and total adenine nucleotide levels. This bioenergetic protection contrasts with the primary mechanisms of agents like piracetam, which primarily influences cerebral blood flow and membrane fluidity, or standard antidepressants which lack a defined role in preserving ATP during ischemic insults.

| Evidence Dimension | Inhibition of ATP decrease post-ischemia |

| Target Compound Data | Indeloxazine HCl: Significantly inhibited the decrease in brain ATP and total adenine nucleotide levels. |

| Comparator Or Baseline | Ischemic Control Group: Showed significant decreases in ATP and total adenine nucleotide levels. |

| Quantified Difference | Qualitative difference: Indeloxazine HCl treatment prevented the significant drop in cerebral ATP levels observed in untreated ischemic animals. |

| Conditions | Four-vessel occlusion rat model of cerebral ischemia; ATP levels measured post-insult. |

This evidence makes Indeloxazine HCl a specific tool for investigating therapeutic strategies for conditions involving cerebrovascular insufficiency or ischemic damage, where maintaining cellular energy is a key outcome measure.

Modeling Dual-Action Antidepressant Effects on Cognition

For preclinical studies aiming to dissect the cognitive benefits of combined serotonin and norepinephrine reuptake inhibition, Indeloxazine HCl is a justified choice. Its demonstrated ability to enhance learning acquisition in models where other antidepressants fail provides a clear, quantifiable behavioral endpoint directly linked to its balanced neurochemical profile.

Investigating Neuroprotection in Cerebrovascular and Ischemic Injury Models

In research focused on mitigating the downstream effects of cerebral ischemia, Indeloxazine HCl serves as a relevant pharmacological tool. Its proven capacity to preserve cerebral ATP levels during ischemic stress allows for the specific investigation of bioenergetic pathways in neuroprotection, an application not supported by evidence for many other CNS-active compounds.

Probing Cholinergic-Monoaminergic Interactions in Memory

Indeloxazine HCl is well-suited for studies exploring the interplay between monoamine systems and cholinergic pathways in memory formation. It effectively ameliorates learning deficits in cholinergic disruption models (e.g., scopolamine-induced amnesia) and has been shown to increase extracellular acetylcholine in the frontal cortex, providing a multi-system mechanism to investigate.

Developing Formulations with Consistent Bioavailability

For formulation science and pharmacokinetic studies, the use of the hydrochloride salt form is a critical starting point. Its defined solubility and dissolution characteristics are essential for developing oral dosage forms with predictable absorption profiles, avoiding the variability and potential for precipitation associated with the free base.

References

- [1] Shimizu, M., et al. (1986). Cerebral activating properties of indeloxazine hydrochloride. Naunyn-Schmiedeberg's Archives of Pharmacology, 334(3), 241-247.

- [2] Yamamoto, M., Shimizu, M., & Sakamoto, N. (1987). Protective effects of indeloxazine hydrochloride on cerebral ischemia in animals. Archives Internationales de Pharmacodynamie et de Thérapie, 290(1), 16–24.

- [3] Mizuki, Y., et al. (1993). Effects of indeloxazine hydrochloride, a cerebral activator, on passive avoidance learning impaired by disruption of cholinergic transmission in rats. Neuropharmacology, 32(7), 695-701.

- [4] Serajuddin, A. T. M., & Pudipeddi, M. (2005). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Journal of Pharmaceutical Sciences, 94(4), 815-827.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Solute carrier family

SLC6

SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Wikipedia

Dates

2: Murai N, Takeshita N, Nishigaki F, Irie M, Tamura S, Aoki T, Matsuoka N. AS1069562, the (+)-isomer of indeloxazine, exerts analgesic effects in rat models of nociceptive pain. Neurol Res. 2015 Jun;37(6):525-30. doi: 10.1179/1743132815Y.0000000007. Epub 2015 Jan 16. PubMed PMID: 25591424.

3: Murai N, Tsukamoto M, Tamura S, Aoki T, Matsuoka N. Antinociceptive effects of AS1069562, the (+)-isomer of indeloxazine, on spinal hypersensitivity induced by intrathecal injection of prostaglandin in mice: comparison with duloxetine and amitriptyline. Eur J Pharmacol. 2014 Jun 15;733:54-61. doi: 10.1016/j.ejphar.2014.03.038. Epub 2014 Apr 1. PubMed PMID: 24704374.

4: Murai N, Aoki T, Tamura S, Sekizawa T, Kakimoto S, Tsukamoto M, Oe T, Enomoto R, Hamakawa N, Matsuoka N. AS1069562, the (+)-isomer of indeloxazine, exerts analgesic effects in a rat model of neuropathic pain with unique characteristics in spinal monoamine turnover. J Pharmacol Exp Ther. 2014 Mar;348(3):372-82. doi: 10.1124/jpet.113.208686. Epub 2013 Dec 12. PubMed PMID: 24338505.

5: Murai N, Aoki T, Tamura S, Yamamoto H, Hamakawa N, Matsuoka N. AS1069562, the (+)-isomer of indeloxazine, but not duloxetine has a curative-like analgesic effect in a rat model of streptozotocin-induced diabetic neuropathy. Neuropharmacology. 2014 Apr;79:10-6. doi: 10.1016/j.neuropharm.2013.10.030. Epub 2013 Nov 6. PubMed PMID: 24211301.

6: Yamaguchi T, Ohyama M, Suzuki M, Ozawa Y, Hatanaka K, Hidaka K, Yamamoto M. Neurochemical and behavioral characterization of potential antidepressant properties of indeloxazine hydrochloride. Neuropharmacology. 1998 Sep;37(9):1169-76. PubMed PMID: 9833647.

7: Yamaguchi T, Suzuki M, Yamamoto M. Facilitation of acetylcholine release in rat frontal cortex by indeloxazine hydrochloride: involvement of endogenous serotonin and 5-HT4 receptors. Naunyn Schmiedebergs Arch Pharmacol. 1997 Dec;356(6):712-20. PubMed PMID: 9453456.

8: Kimura K, Ezoe K, Yokozeki H, Katayama I, Nishioka K. A case of eosinophilic pustular folliculitis (Ofuji's disease) induced by patch and challenge tests with indeloxazine hydrochloride. J Dermatol. 1996 Jul;23(7):479-83. PubMed PMID: 8772029.

9: Yamaguchi T, Ozawa Y, Suzuki M, Yamamoto M, Nakamura T, Yamaura A. Indeloxazine hydrochloride improves impairment of passive avoidance performance after fluid percussion brain injury in rats. Neuropharmacology. 1996 Mar;35(3):329-36. PubMed PMID: 8783208.

10: Horita H, Kumamoto Y, Satoh Y, Suzuki N, Wada H, Shibuya A, Adachi H, Kurohata T, Tsukamoto T. [The preventive effect of indeloxazine hydrochloride to the sexual dysfunction caused by anti-androgenergic agent (allylestrenol)]. Nihon Hinyokika Gakkai Zasshi. 1995 May;86(5):1044-50. Japanese. PubMed PMID: 7541089.

11: Minami M, Arai H, Takahashi T, Kimura M, Noguchi I, Suzuki T, Inoue R. A preliminary study on plasma concentrations of bifemelane, indeloxazine and propentofylline in aged patients with organic brain disorders. Prog Neuropsychopharmacol Biol Psychiatry. 1995 Jan;19(1):59-64. PubMed PMID: 7708932.

12: Yamamoto M, Takahashi K, Ohyama M, Sasamata M, Yatsugi S, Okada M, Endoh H. Possible involvement of central cholinergic system in ameliorating effects of indeloxazine, a cerebral activator, on disturbance of learning behavior in rats. Prog Neuropsychopharmacol Biol Psychiatry. 1994 May;18(3):603-13. PubMed PMID: 8078992.

13: Yamamoto M, Ooyama M, Ozawa Y, Okada M, Tada S, Yamaguchi T, Endo H. Effects of indeloxazine hydrochloride, a cerebral activator, on passive avoidance learning impaired by disruption of cholinergic transmission in rats. Neuropharmacology. 1993 Jul;32(7):695-701. PubMed PMID: 8395664.

14: Shimizu-Sasamata M, Terai M, Harada M, Yamamoto M. Anti-hypoxic and anti-ischemic actions of indeloxazine hydrochloride and its optical isomers: possible involvement of cerebral energy metabolism. Arch Int Pharmacodyn Ther. 1993 Jul-Aug;324:33-46. PubMed PMID: 8297184.

15: Nakamura J, Anraku T, Shirouzu M, Iwashita Y, Nakazawa Y. Effects of indeloxazine HCl on kindled amygdaloid seizures in rats: comparison with the effects of phenytoin, diazepam, ethanol, and imipramine. Pharmacol Biochem Behav. 1993 Jun;45(2):445-50. PubMed PMID: 8327550.

16: Shimizu-Sasamata M, Yamamoto M, Harada M. Cerebral activating properties of indeloxazine HCl and its optical isomers. Pharmacol Biochem Behav. 1993 Jun;45(2):335-41. PubMed PMID: 8327539.

17: Kano T, Katayama Y, Miyazaki S, Kinoshita K, Kawamata T, Tsubokawa T. Effects of indeloxazine on hippocampal CA1 pyramidal cell damage following transient cerebral ischemia in the gerbil. Neuropharmacology. 1993 Mar;32(3):307-10. PubMed PMID: 8474628.

18: Haba K, Ogawa N, Asanuma M, Hirata H, Mori A. Comparison of the effects of bifemelane hydrochloride, idebenone and indeloxazine hydrochloride on ischemia-induced changes in brain monoamines and their metabolites in gerbils. J Neural Transm Gen Sect. 1992;88(3):187-98. PubMed PMID: 1384558.

19: Shimizu-Sasamata M, Yamamoto M, Okada M, Yamaguchi T, Tamura A. Effects of indeloxazine hydrochloride on behavioral and biochemical changes in the chronic phase of focal cerebral ischemia in rats. Arch Int Pharmacodyn Ther. 1991 Nov-Dec;314:74-89. PubMed PMID: 1824190.

20: Kajimura N, Mizuki Y, Kai S, Suetsugi M, Sekimoto M, Fujii S, Yamada M, Yamadera H, Okuma T. Effects of indeloxazine hydrochloride on sleep in normal humans. Methods Find Exp Clin Pharmacol. 1991 Mar;13(2):139-45. PubMed PMID: 2072811.

Explore Compound Types

CH3-CClF2

C2H3ClF2